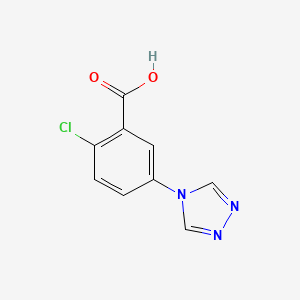

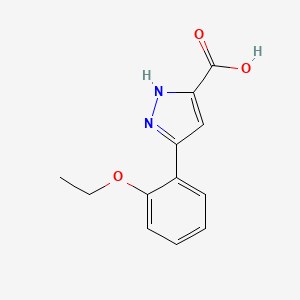

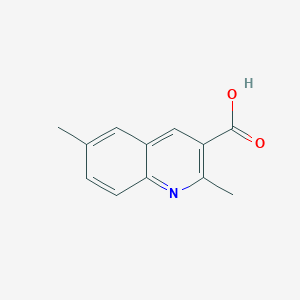

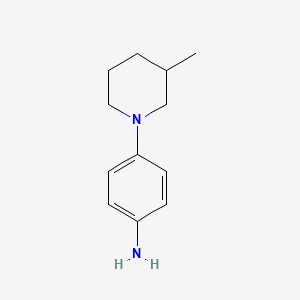

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that can be synthesized through the conversion of related chloroarylacrylic acids to benzoic acids, which can then undergo further chemical reactions to form various heterocyclic compounds. The presence of the triazole ring in the molecule suggests potential for interactions typical of heterocyclic chemistry, such as hydrogen bonding and ring stacking.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been demonstrated through an unprecedented method involving the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids. This process involves stirring the acrylic acids in POCl3 at 80°C, which then allows for further condensation reactions to form heterocyclic compounds such as s-triazolo[3,4-b][1,3,4]thiadiazoles with high yields .

Molecular Structure Analysis

While the specific molecular structure of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is not detailed in the provided papers, insights can be drawn from related compounds. For instance, in a similar benzoic acid derivative, the carboxyl group is twisted away from the attached ring, indicating potential for steric interactions within the molecule . Additionally, the crystal structure of a related triazole compound shows that the benzene and triazole rings can make significant dihedral angles, which could influence the overall molecular conformation and reactivity of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often characterized by their ability to form hydrogen bonds and participate in condensation reactions. For example, in the crystal structure of a benzoic acid compound, hydrogen bonds are formed between the carboxyl groups and amino groups of adjacent molecules, which can influence the compound's reactivity and interactions . Similarly, triazole derivatives are known to form hydrogen bonds, as seen in the crystal structure of a bis(1-benzyl-1H-1,2,4-triazole) compound, where classical hydrogen bonds are observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid can be inferred from the properties of similar compounds. Benzoic acid derivatives typically have solid-state properties influenced by their ability to form hydrogen bonds, which can lead to the formation of stable crystal structures . The presence of chlorine and triazole rings in the molecule suggests that it may have polar characteristics and the potential for various intermolecular interactions, which can affect its solubility, melting point, and other physical properties. The triazole ring, in particular, is known for its role in forming coordination compounds and exhibiting tautomeric behavior, which could be relevant for the chemical properties of the compound .

Applications De Recherche Scientifique

Synthesis of S-Triazolo[3,4-b][1,3,4]thiadiazoles

An innovative method for converting (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids has been reported, which upon reaction with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles, yields s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields. This unprecedented conversion process involves stirring in POCl3 at 80°C, demonstrating a novel approach in the synthesis of triazolyl benzoic acid derivatives (Sahi, Bhardwaj, & Paul, 2014).

Metal-Organic Frameworks (MOFs) Construction

Halogeno(triazolyl)zinc complexes have been synthesized, forming the basis for constructing metal-organic frameworks (MOFs). These complexes incorporate 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid with zinc chloride or bromide, demonstrating the potential of triazolyl benzoic acid derivatives in the development of MOFs with specific structural and functional properties (Lincke, Lässig, & Krautscheid, 2009).

Structure-Activity Relationship Analysis

A study on two benzoic acids, including triazolyl derivatives, analyzed different structural motifs and their impact on bioactivity predictions. This research highlights the significance of non-covalent interactions in determining the bioactivity of compounds, providing insights into the structure-activity relationship of triazolyl benzoic acid derivatives (Dinesh, 2013).

Antifungal Activity of Triorganotin Benzoates

Triorganotin (4H-1,2,4-triazol-4-yl)benzoates exhibit good antifungal activities against a variety of fungi, such as Alternaria solani and Botrytis cinerea. The synthesis of these compounds involves the reaction of triazolyl benzoic acid with triorganotin oxides or hydroxides, highlighting the biological applications of triazolyl benzoic acid derivatives in developing antifungal agents (Li, Dai, Song, Mi, & Tang, 2010).

Electrocatalytic Applications

Metal(II)-induced coordination polymers based on triazole-benzoic acid derivatives have been explored as electrocatalysts for water splitting. The research demonstrates the potential of these derivatives in creating efficient electrocatalysts, contributing to advancements in energy conversion technologies (Gong et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYOBGBVHWJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390346 |

Source

|

| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid | |

CAS RN |

842977-25-7 |

Source

|

| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)